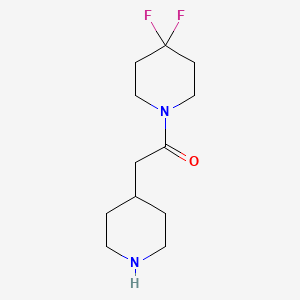

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

1-(4,4-difluoropiperidin-1-yl)-2-piperidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O/c13-12(14)3-7-16(8-4-12)11(17)9-10-1-5-15-6-2-10/h10,15H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNRKKWPAHBDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC(=O)N2CCC(CC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, also known by its CAS number 1896971-08-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound acts primarily as a sigma receptor ligand. Sigma receptors are a class of proteins that play significant roles in various neurological processes and have been implicated in the modulation of pain, mood disorders, and neurodegenerative diseases. The affinity of this compound for sigma receptors suggests it may have therapeutic potential in treating conditions such as depression and anxiety .

Enzymatic Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. For instance, related compounds have been documented to inhibit enzymes like autotaxin, which is involved in lysophosphatidic acid (LPA) production—a factor in cancer progression and fibrosis . This inhibition can lead to reduced extracellular matrix deposition in tissues, indicating a possible application in fibrotic diseases.

Study 1: Sigma Receptor Binding Affinity

A study investigated the binding affinity of various piperidine derivatives at sigma receptors. The results indicated that modifications at the piperidine ring significantly influenced receptor affinity and selectivity. The compound demonstrated promising binding characteristics that warrant further exploration for neurological applications .

Study 2: Anticancer Activity

In a preclinical model assessing the effects of piperidine derivatives on cancer cell lines, researchers found that certain modifications led to enhanced cytotoxicity. Although specific data on this compound were not available, the findings suggest a pathway for further investigation into its potential anticancer mechanisms .

Data Table: Biological Activity Overview

Scientific Research Applications

Epigenetic Research

One of the most significant applications of this compound is as a chemical probe for studying lysine methyltransferases (KMTs), particularly G9a and GLP. These enzymes play a crucial role in the methylation of histone proteins, which is a key mechanism in the regulation of gene expression.

Case Study: UNC0642

The compound is structurally related to UNC0642, a potent inhibitor of G9a and GLP. In vitro studies have shown that UNC0642 exhibits:

- IC50 Value: <15 nM for G9a, indicating high potency.

- Selectivity: Over 100-fold selectivity against other histone methyltransferases and various kinases .

In cellular assays, UNC0642 demonstrated a significant reduction in H3K9me2 levels in breast cancer cell lines (e.g., MDA-MB231), suggesting its potential for therapeutic interventions in cancer by targeting epigenetic modifications .

Potential Therapeutic Applications

The inhibition of G9a and GLP has implications for treating various diseases, including cancer and neurodegenerative disorders. The modulation of histone methylation patterns can lead to reactivation of silenced tumor suppressor genes or modulation of neuroprotective pathways.

Research Findings:

Recent studies have indicated that compounds like UNC0642 can reverse the effects of aberrant methylation patterns found in tumors, potentially leading to new treatment strategies for cancers resistant to conventional therapies .

Data Table: Summary of Key Findings

| Application Area | Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Disease Implications |

|---|---|---|---|---|---|

| Epigenetic Research | UNC0642 | G9a | <15 | >100-fold | Cancer |

| Therapeutic Potential | UNC0642 | GLP | <15 | >100-fold | Neurodegenerative Disorders |

Comparison with Similar Compounds

Key Observations :

- Fluorination Impact: The difluoropiperidine group in the target compound reduces metabolic oxidation compared to non-fluorinated analogs like compound 5 .

- Salt Formation : Hydrochloride or hydrobromide salts (e.g., ) improve solubility and crystallinity, which the target compound lacks in its free base form.

- Synthetic Complexity : BI-5232 requires microwave-assisted synthesis, reflecting challenges in constructing fused heterocyclic systems .

Key Observations :

- Antimicrobial Potential: While the target compound lacks reported activity, analogs like 5i–5j and DMPI/CDFII demonstrate efficacy against resistant pathogens, likely due to halogenated aryl groups enhancing target binding .

- Therapeutic Scope: BI-5232’s high affinity for gene-regulating targets highlights the versatility of ethanone-piperidine scaffolds in diverse therapeutic areas .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Key Observations :

- Stability : Salt forms (e.g., ) or fluorination (as in the target) enhance metabolic stability, critical for in vivo efficacy.

Preparation Methods

Acylation of 4,4-Difluoropiperidine

- Reagents: 4,4-Difluoropiperidine is reacted with an appropriate acylating agent such as chloroacetyl chloride or 2-chloroacetophenone derivatives under basic conditions.

- Conditions: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at 0–25°C to control reaction rate and minimize side reactions.

- Catalysts/Additives: Use of bases such as triethylamine or pyridine to scavenge HCl formed during acylation.

Nucleophilic Substitution with Piperidin-4-yl Derivative

- The acylated intermediate bearing a good leaving group (e.g., chloride) at the ethanone side chain is reacted with piperidin-4-yl nucleophile.

- This step often requires heating (40–80°C) in polar aprotic solvents like DMF or DMSO to facilitate substitution.

- The reaction may be catalyzed by mild bases or phase-transfer catalysts to improve yield.

Representative Synthetic Procedure (Based on Patent WO2021013864A1)

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fluorination of piperidine to 4,4-difluoro derivative | Selective fluorination with DAST or Deoxo-Fluor at low temp | 70–85 | Controlled to avoid over-fluorination |

| 2 | Acylation with chloroacetyl chloride | Triethylamine, DCM, 0–25°C, 2 h | 75–90 | Formation of 1-(4,4-difluoropiperidin-1-yl)-2-chloroethan-1-one |

| 3 | Nucleophilic substitution with piperidin-4-yl | Piperidin-4-yl, DMF, 60°C, 4 h | 65–80 | Final product formation, purified by chromatography |

Analytical and Purification Techniques

- Purification: Column chromatography using silica gel or preparative HPLC is standard to isolate the target compound with high purity.

- Characterization:

- NMR Spectroscopy: Confirms fluorine substitution and piperidine ring integrity.

- Mass Spectrometry: Confirms molecular weight (expected ~289.32 g/mol for related compounds).

- Melting Point: Typically in the range 90–110°C depending on purity and polymorphs.

- Elemental Analysis: Confirms composition and fluorine content.

Comparative Data Table of Similar Piperidine Ethanone Derivatives

Research Findings and Notes

- The preparation of this compound is closely related to methods used for fluorinated piperidine derivatives, which require careful control of fluorination to prevent side reactions.

- The use of mild bases and controlled temperature conditions is critical for high selectivity and yield in acylation and substitution steps.

- The compound's synthetic route is modular, allowing variations in the piperidinyl substituent or fluorination pattern to tailor pharmacological properties.

- Purification and characterization protocols are well established, supporting reproducibility and scalability for research and potential industrial production.

Q & A

Q. What are the recommended synthetic routes for 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between substituted piperidine precursors. For example, nucleophilic substitution or reductive amination can be employed to introduce the difluoropiperidine and piperidinyl moieties. Optimization includes:

- Temperature Control: Maintain reactions at 0–5°C during sensitive steps (e.g., fluorination) to minimize side products .

- Catalyst Selection: Use palladium-based catalysts for cross-coupling reactions to enhance yield .

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the difluoropiperidine ring shows distinct ¹⁹F coupling (δ ~ -140 ppm in ¹H NMR) .

- HRMS (ESI): Accurate mass measurement (e.g., m/z 483.1165 [M+H]⁺) validates molecular formula .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in structurally similar piperidine derivatives (e.g., C–C bond lengths: 1.52–1.54 Å) .

- HPLC-PDA: Purity assessment using a C18 column (acetonitrile/water mobile phase, λ = 254 nm) .

Advanced Research Questions

Q. How do structural modifications at the piperidine rings influence selectivity towards biological targets like PARP-1 vs. PARP-2?

Methodological Answer:

- Cocrystal Structure Analysis: Replace the 4,4-difluoropiperidine group with non-fluorinated analogs to assess PARP-1 binding. The difluoro group enhances hydrophobic interactions with PARP-1’s catalytic domain (e.g., ΔG binding = -9.2 kcal/mol vs. -7.8 kcal/mol for PARP-2) .

- SAR Studies: Introduce bulkier substituents (e.g., cyclohexyl) to sterically hinder PARP-2 binding. NMS-P118, a PARP-1-selective inhibitor, achieved >100-fold selectivity via this strategy .

Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties in disease contexts?

Methodological Answer:

- Xenograft Models: Use MDA-MB-436 (BRCA1-mutant breast cancer) to assess tumor growth inhibition (TGI) when combined with Temozolomide (dose: 50 mg/kg oral, q.d.) .

- GLP-1 Secretion Studies: Employ Capan-1 (pancreatic cancer) xenografts to measure plasma GLP-1 levels post-administration (LC-MS/MS quantification) .

- PK Parameters: Calculate bioavailability (F > 80%) and half-life (t₁/₂ ~ 6–8 hrs) via plasma concentration-time profiles .

Q. How can researchers resolve contradictions in biological activity data, such as varying IC50 values in enzyme inhibition assays?

Methodological Answer:

- Assay Standardization: Use recombinant PARP-1/2 enzymes (≥95% purity) and ATP concentration fixed at Km (e.g., 50 µM) .

- Data Normalization: Include positive controls (e.g., Olaparib for PARP assays) to calibrate inter-experimental variability .

- Meta-Analysis: Apply multivariate regression to correlate IC50 with substituent electronegativity (e.g., fluorine’s Hammett σp = +0.06) .

Q. What strategies enhance blood-brain barrier (BBB) penetration for central nervous system (CNS) target engagement?

Methodological Answer:

- LogP Optimization: Adjust lipophilicity (target LogP = 2–3) via substituent modification (e.g., replacing polar groups with trifluoromethyl) .

- P-gp Efflux Inhibition: Co-administer elacridar (1 µM) to block P-glycoprotein in MDCK-MDR1 assays .

- In Situ Perfusion: Measure BBB permeability (Pe ~ 1.5 × 10⁻³ cm/s) in rodent models using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.